9-Methyl-2,9-diazaspiro[5.5]undecan-1-one

Metabolic Stability Pharmacokinetics Drug Metabolism

Select 9-Methyl-2,9-diazaspiro[5.5]undecan-1-one for your lead optimization program to leverage its conformationally restricted spiro[5.5]undecane core. Unlike flexible linear piperidine analogs, this scaffold demonstrably improves metabolic stability and reduces lipophilicity—critical for CNS drug candidates. The specific 9-methyl substitution dictates distinct receptor binding profiles and minimizes off-target CYP inhibition, reducing polypharmacy risks. It is a validated intermediate for orexin receptor antagonists and ACC inhibitors in metabolic disease, and serves as a selective starting point for METTL3/METTL14 chemical probes. Ensure batch-to-batch SAR reproducibility by choosing this single, well-characterized spirocyclic building block over generic amine mixtures.

Molecular Formula C10H18N2O
Molecular Weight 182.26 g/mol
CAS No. 1228552-71-3
Cat. No. B1454227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Methyl-2,9-diazaspiro[5.5]undecan-1-one
CAS1228552-71-3
Molecular FormulaC10H18N2O
Molecular Weight182.26 g/mol
Structural Identifiers
SMILESCN1CCC2(CCCNC2=O)CC1
InChIInChI=1S/C10H18N2O/c1-12-7-4-10(5-8-12)3-2-6-11-9(10)13/h2-8H2,1H3,(H,11,13)
InChIKeyTUTQURBVZPSVFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-Methyl-2,9-diazaspiro[5.5]undecan-1-one (CAS 1228552-71-3): A Spirocyclic Lactam Building Block for CNS and Metabolic Disease Research


9-Methyl-2,9-diazaspiro[5.5]undecan-1-one is a spirocyclic lactam featuring a conformationally restricted 2,9-diazaspiro[5.5]undecane core [1]. With a molecular formula of C10H18N2O and a molecular weight of 182.26 g/mol, this compound serves as a versatile building block for medicinal chemistry programs, particularly in the design of central nervous system (CNS) agents and metabolic disease therapeutics [1]. Commercial suppliers typically provide this compound at purities ≥97%, ensuring reliability for structure-activity relationship (SAR) studies and lead optimization campaigns .

9-Methyl-2,9-diazaspiro[5.5]undecan-1-one Substitution Risks: Why Regioisomer and Scaffold Swaps Compromise Project Outcomes


Substituting 9-Methyl-2,9-diazaspiro[5.5]undecan-1-one with a generic spirocyclic amine or a linear piperidine analog introduces significant risks to downstream biological and pharmacokinetic profiles. The specific 9-methyl substitution pattern, as opposed to the 2-methyl regioisomer, dictates distinct receptor binding and off-target profiles . Moreover, the spiro[5.5]undecane core itself confers a unique conformational constraint that is not recapitulated by flexible linear amines, leading to measurable differences in metabolic stability, solubility, and lipophilicity [1]. The quantitative evidence below demonstrates that these structural features translate into verifiable performance differentials that directly impact lead optimization efficiency and procurement decisions.

9-Methyl-2,9-diazaspiro[5.5]undecan-1-one: Quantitative Evidence of Differential Performance vs. Analogs


Enhanced Metabolic Stability of Spirocyclic Core vs. Linear Piperidine Analogs

The spirocyclic architecture of 9-Methyl-2,9-diazaspiro[5.5]undecan-1-one confers significantly improved metabolic stability compared to linear piperidine-based building blocks. Studies on spirocyclic amines demonstrate that the rigid, three-dimensional structure reduces susceptibility to oxidative metabolism by cytochrome P450 enzymes [1]. In direct comparisons, spirocyclic compounds exhibit prolonged half-lives in human liver microsomes (HLM) relative to their linear counterparts, with some analogs showing >60-minute half-lives versus <30 minutes for linear piperidines [1].

Metabolic Stability Pharmacokinetics Drug Metabolism

Regioisomeric Selectivity: 9-Methyl vs. 2-Methyl Substitution Drastically Alters CYP Inhibition Profile

The position of the methyl group on the diazaspiro[5.5]undecane scaffold dictates distinct off-target liabilities. The 9-methyl isomer (target compound) exhibits minimal inhibition of CYP11B1 with an IC50 >55.69 μM, indicating low promiscuity . In contrast, the 2-methyl regioisomer (CAS 1187228-01-8) demonstrates measurable CYP11B1 inhibition with an IC50 of 1.80 μM, a 30-fold difference in potency [1]. This regioisomeric divergence underscores the critical importance of precise substitution patterns in avoiding unwanted drug-drug interactions.

CYP Inhibition Off-Target Activity Regioisomer Comparison

Superior Aqueous Solubility of Diazaspiro[5.5]undecane Scaffold Relative to Piperidine Congeners

Spirocyclic amines, including the diazaspiro[5.5]undecane core, exhibit enhanced aqueous solubility compared to structurally similar piperidine derivatives [1]. The rigid spirocyclic framework disrupts crystal packing and reduces intermolecular π-π interactions, leading to improved solubility profiles. In side-by-side comparisons, spirocyclic compounds consistently demonstrate higher kinetic solubility in physiologically relevant buffers (e.g., PBS pH 7.4) than their flexible piperidine counterparts [1].

Solubility Formulation Biopharmaceutics

Reduced Lipophilicity (logD) Through Spirocyclic Center Introduction Compared to Morpholine/Piperazine Bioisosteres

Incorporation of a spirocyclic center, such as the diazaspiro[5.5]undecane core, consistently lowers measured logD7.4 values relative to common heterocyclic replacements like morpholines, piperidines, and piperazines . In a systematic analysis of azaspiro[3.3]heptanes, the introduction of the spirocyclic motif reduced logD7.4 by up to −1.0 log unit compared to the parent heterocycle . This reduction in lipophilicity occurs despite the net addition of carbon atoms, attributed to increased basicity and altered hydrogen-bonding capacity of the constrained scaffold.

Lipophilicity logD Bioisosterism

9-Methyl-2,9-diazaspiro[5.5]undecan-1-one: Optimal Research and Industrial Use Cases Based on Verified Evidence


Lead Optimization for CNS Disorders Requiring Enhanced Brain Penetration and Metabolic Stability

The spirocyclic core of 9-Methyl-2,9-diazaspiro[5.5]undecan-1-one provides a conformationally restricted scaffold that improves metabolic stability [1] and reduces lipophilicity , both critical parameters for CNS drug candidates. Medicinal chemistry teams targeting neurological or psychiatric indications can leverage this building block to design analogs with prolonged half-lives and improved brain-to-plasma ratios. The 9-methyl substitution further minimizes off-target CYP inhibition , reducing the likelihood of drug-drug interactions in polypharmacy CNS patient populations.

Development of Metabolic Disease Therapeutics Targeting Acetyl-CoA Carboxylase (ACC) or Orexin Receptors

Diazaspiro[5.5]undecane-containing compounds have been validated as privileged scaffolds for obesity, pain, and metabolic disorders [1]. The target compound serves as an ideal intermediate for synthesizing orexin receptor antagonists (e.g., IPSU analogs) [2] and ACC inhibitors [3]. Its enhanced solubility and reduced CYP inhibition profile [4] support oral dosing in preclinical metabolic disease models, while the 9-methyl substitution provides a handle for further SAR exploration.

Chemical Probe Synthesis for Target Validation in Epigenetics and RNA Methylation Research

9-Methyl-2,9-diazaspiro[5.5]undecan-1-one has been implicated in modulating the METTL3/METTL14 RNA methyltransferase complex . The compound's favorable solubility and low promiscuity [4] make it a suitable starting point for developing selective chemical probes to interrogate m6A RNA methylation pathways. Researchers can exploit the spirocyclic scaffold to fine-tune potency and selectivity while maintaining the favorable pharmacokinetic properties inherent to diazaspiro[5.5]undecanes.

Polyimide Film Manufacturing: High-Performance Monomer for Optical Materials

The rigid spirocyclic structure of 9-Methyl-2,9-diazaspiro[5.5]undecan-1-one imparts excellent thermal and optical properties when incorporated into polyimide films [5]. Industrial chemists can utilize this monomer to produce polyimide films with enhanced transparency and mechanical strength. The 9-methyl substitution contributes to improved solubility during polymerization, facilitating uniform film casting and superior optical clarity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 9-Methyl-2,9-diazaspiro[5.5]undecan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.